D-Mannopyranose pentasulfate potassium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

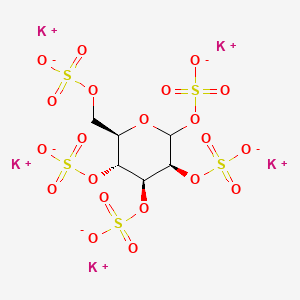

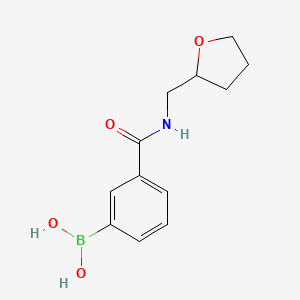

D-Mannopyranose pentasulfate potassium salt is a compound with the molecular formula C6H7K5O21S5 and a molecular weight of 770.92 . It is a biomedical marvel known for its multifaceted nature, which includes anti-inflammatory and anticoagulant attributes . This makes it indispensable in rectifying afflictions stemming from aberrant coagulation and inflammation .

Molecular Structure Analysis

The molecular structure of D-Mannopyranose pentasulfate potassium salt is represented by the formula C6H7K5O21S5 . This indicates that the compound is composed of 6 carbon atoms, 7 hydrogen atoms, 5 potassium atoms, 21 oxygen atoms, and 5 sulfur atoms .科学的研究の応用

Enzymatic Hydrolysis and Bioethanol Production

Research highlights the role of microbial mannosidases in the hydrolysis of mannan, a major constituent of hemicelluloses in softwoods, to yield mannose. This enzymatic activity is pivotal for the complete depolymerization of mannan, facilitating the production of bioethanol, synthesis of alkyl glycosides, and development of pharmaceutical agents. Microbial mannosidases, produced mainly by bacteria and fungi, exhibit wide-ranging pH and temperature activity, underscoring their biotechnological applications (Chauhan & Gupta, 2017).

Agriculture and Potassium Research

The role of potassium (K) in agriculture, especially its significance in soil and plant physiology, has been extensively reviewed. Research emphasizes the necessity of understanding potassium's function in mitigating plant stress and its interaction with micronutrients to improve crop quality and yield. This necessitates further exploration of potassium's role from a molecular level to field management, highlighting its importance in addressing biotic and abiotic stresses (Römheld & Kirkby, 2010).

Glycosylation and Protein Function

C-mannosylation, a form of glycosylation involving D-mannopyranose, plays a crucial role in enhancing the structural and functional diversity of proteins. This modification involves the formation of a carbon–carbon bond with the indole ring of tryptophan, significantly impacting protein stability, secretion, and function. The review of C-mannosylated protein structures offers insights into the consensus motif for C-mannosylation and its implications for human health and biotechnology (Crine & Acharya, 2021).

Environmental and Industrial Applications

The use of Yarrowia lipolytica, a fungus adept at degrading hydrophobic substrates, showcases the environmental and industrial applications of mannose derivatives. This fungus is studied for its potential in bioremediation and the synthesis of biotechnologically relevant products. Its ability to degrade a variety of pollutants, coupled with its application in producing unique enzymes and for heterologous expression, illustrates the versatility of mannose derivatives in addressing environmental challenges and industrial needs (Bankar, Kumar, & Zinjarde, 2009).

特性

IUPAC Name |

pentapotassium;[(2R,3R,4S,5S)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5+,6?;;;;;/m1...../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKOEMUICVNKKC-ROGCYDKWSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7K5O21S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Mannopyranose pentasulfate potassium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)

![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)